N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Description
The exact mass of the compound this compound is 375.10751927 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c22-16(19-8-6-13-4-2-1-3-5-13)10-15-12-25-18(20-15)21-17(23)14-7-9-24-11-14/h4,7,9,11-12H,1-3,5-6,8,10H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAQQKMBQHZALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- SMILES Notation :
C1CCCCC=C1C(=O)N(C(=O)C2=C(SC(=O)N(C(C2)C)C)N=C(C)C(C)C)
This compound features a thiazole ring and a thiophene moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and thiophene rings exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the MAPK pathway.
Case Study: In Vitro Anticancer Activity
In a study examining the cytotoxic effects of similar compounds, it was found that derivatives with thiazole and thiophene structures demonstrated IC values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation was attributed to its interaction with DNA and interference with cell cycle progression.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives with structural similarities can inhibit bacterial growth by disrupting bacterial cell wall synthesis and function.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing thiazole and thiophene rings have been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: In Vivo Anti-inflammatory Activity
In an animal model of inflammation, administration of similar thiazole-containing compounds resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
The biological activities associated with this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Cytokine Modulation : Reduction in the production of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
